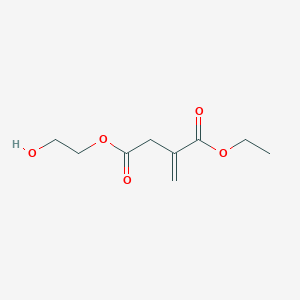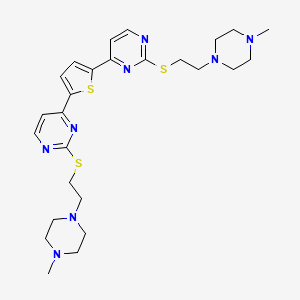
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 1-ethyl 2-methylidenebutanedioic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 1-ethyl 4-(2-oxoethyl) 2-methylidenebutanedioate.
Reduction: Formation of 1-ethyl 4-(2-hydroxyethyl) 2-methylbutanediol.
Substitution: Formation of 1-ethyl 4-(2-chloroethyl) 2-methylidenebutanedioate.
Wissenschaftliche Forschungsanwendungen
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl 4-(2-hydroxyethyl) butanedioate: Lacks the methylidene group, making it less reactive.
1-Ethyl 4-(2-hydroxyethyl) 2-methylbutanedioate: Similar structure but lacks the double bond, affecting its chemical properties.
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenepentanedioate: Contains an additional carbon in the chain, altering its reactivity and applications.
Uniqueness: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is unique due to the presence of both ester and alcohol functional groups, as well as the methylidene group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
149305-43-1 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
1-O-ethyl 4-O-(2-hydroxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-9(12)7(2)6-8(11)14-5-4-10/h10H,2-6H2,1H3 |
InChI-Schlüssel |
GBXSGTMCDLTIED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)CC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
